N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 4-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Sulfonylation: The 4-methoxyphenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions could target the sulfonyl group or the thiazole ring.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and bases are commonly used.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methylphenyl)sulfonyl)acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-hydroxyphenyl)sulfonyl)acetamide
Uniqueness
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the 4-chlorophenyl and 4-methoxyphenylsulfonyl groups may enhance its potency or selectivity in certain applications.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S2/c1-25-14-6-8-15(9-7-14)27(23,24)11-17(22)21-18-20-16(10-26-18)12-2-4-13(19)5-3-12/h2-10H,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEELFGJFJVVOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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